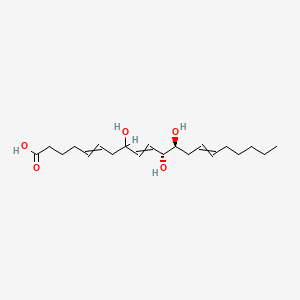![molecular formula C14H21ClN2O3 B1230698 2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide CAS No. 24789-03-5](/img/structure/B1230698.png)
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is a potent and irreversible beta-1 adrenoceptor antagonist. It is a modification of practolol and represents the first known selective, irreversible beta antagonist . This compound is primarily used in pharmacological research to study beta adrenoceptor subtypes and their cardioselective properties .
Méthodes De Préparation
The synthesis of chloropractolol involves several steps. The starting material is typically practolol, which undergoes chlorination to introduce a chlorine atom into the molecule. The reaction conditions for this chlorination process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure
Analyse Des Réactions Chimiques
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of chloropractolol.
Applications De Recherche Scientifique
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide has several scientific research applications:
Mécanisme D'action
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide exerts its effects by irreversibly binding to beta-1 adrenoceptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in a decrease in heart rate and contractility, making it useful in the study of cardiovascular function . The molecular targets involved include the beta-1 adrenoceptors located in the heart and other tissues .
Comparaison Avec Des Composés Similaires
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is unique compared to other beta adrenoceptor antagonists due to its irreversible binding and high selectivity for beta-1 adrenoceptors. Similar compounds include:
Practolol: A cardioselective beta-1 adrenoceptor antagonist but with reversible binding.
Propranolol: A non-selective beta adrenoceptor antagonist with reversible binding.
Atenolol: Another selective beta-1 adrenoceptor antagonist but with reversible binding.
This compound’s irreversible binding makes it particularly useful in long-term studies of beta adrenoceptor function and regulation .
Propriétés
Numéro CAS |
24789-03-5 |
|---|---|
Formule moléculaire |
C14H21ClN2O3 |
Poids moléculaire |
300.78 g/mol |
Nom IUPAC |
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H21ClN2O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)17-14(19)7-15/h3-6,10,12,16,18H,7-9H2,1-2H3,(H,17,19) |
Clé InChI |
HTVYZYZSMGPSAR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
Synonymes |
chloropractolol chloropractolol, (+-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1230615.png)


![2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)



![3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)

![2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/new.no-structure.jpg)




